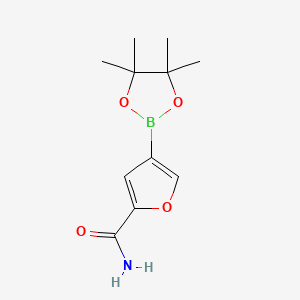

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxamide

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallographic analysis represents the gold standard for determining the precise three-dimensional arrangement of atoms within 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxamide. Structural analysis techniques such as X-ray crystallography have been employed to confirm the arrangement of atoms and functional groups in related dioxaborolane compounds, providing critical insights into bond lengths, bond angles, and molecular geometries. The crystallographic investigation of similar tetramethyl dioxaborolane compounds has revealed characteristic structural parameters that can be extrapolated to understand the target compound.

In related crystallographic studies of compounds containing the tetramethyl-1,3,2-dioxaborolane motif, researchers have observed that the boron-oxygen bond plane typically adopts a perpendicular orientation relative to the aromatic ring system. For compounds with tetramethyl dioxaborolane groups, crystallographic data consistently show monoclinic crystal systems with space groups such as P21/c, indicating ordered packing arrangements. The characteristic bond lengths in these systems include boron-oxygen distances of approximately 1.37-1.38 Å and carbon-boron distances of approximately 1.58-1.60 Å, which reflect the sp2 hybridization of the boron center within the dioxaborolane ring.

| Crystallographic Parameter | Typical Value Range | Reference Compound |

|---|---|---|

| B-O Bond Length | 1.37-1.38 Å | Tetramethyl dioxaborolane derivatives |

| C-B Bond Length | 1.58-1.60 Å | Boronic ester compounds |

| Dihedral Angle (BO2 plane to aromatic ring) | 85-90° | Related pyrene derivatives |

| Crystal System | Monoclinic | P21/c space group |

The molecular packing in crystals of boron-containing heterocycles often exhibits intermolecular interactions including hydrogen bonding between the carboxamide functionality and neighboring molecules. These non-covalent interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, and Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to provide detailed structural information. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing complementary information about the compound's molecular framework. The tetramethyl groups of the dioxaborolane ring typically appear as characteristic singlets in proton nuclear magnetic resonance spectra, while the furan ring protons exhibit distinctive chemical shifts and coupling patterns.

Solid-state nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing boronic acid-derived compounds, as demonstrated in studies of related boron-containing materials. The boron-11 nuclear magnetic resonance spectrum provides direct information about the boron environment, with chemical shifts typically appearing around 30 parts per million for trigonal boron coordination in dioxaborolane systems. The quadrupolar nature of the boron-11 nucleus requires specialized techniques such as magic angle spinning to obtain high-resolution spectra, particularly in solid-state measurements.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Tetramethyl groups (singlet) | 1.2-1.4 parts per million |

| 1H Nuclear Magnetic Resonance | Furan ring protons | 6.7-7.9 parts per million |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 165-170 parts per million |

| 11B Nuclear Magnetic Resonance | Trigonal boron coordination | ~30 parts per million |

| Infrared | Carbonyl stretch | 1650-1680 cm⁻¹ |

| Mass Spectrometry | Molecular ion [M+H]+ | 238 m/z |

Infrared spectroscopy reveals characteristic absorption bands for the compound's functional groups, including the carbonyl stretch of the carboxamide functionality typically observed between 1650-1680 cm⁻¹. The furan ring contributes characteristic carbon-hydrogen stretching vibrations around 3000-3100 cm⁻¹, while the dioxaborolane ring exhibits specific boron-oxygen stretching modes. Mass spectrometric analysis provides molecular weight confirmation, with the compound typically showing a molecular ion peak at 238 m/z corresponding to [M+H]+ in positive ion mode.

Computational Modeling of Electronic and Steric Effects (Density Functional Theory Calculations)

Density functional theory calculations have become indispensable for understanding the electronic structure and molecular properties of this compound. These computational studies provide insights into molecular geometry optimization, electronic charge distribution, and thermodynamic properties that complement experimental observations. The B3LYP functional, combined with appropriate basis sets, has been successfully employed to model similar furan-2-carboxamide derivatives, yielding accurate predictions of structural and electronic parameters.

Computational investigations of furan-2-carboxamide compounds have revealed important electronic characteristics including molecular electrostatic potential surfaces and natural bond orbital analyses. The density functional theory calculations typically predict that the furan ring adopts a planar configuration, while the dioxaborolane ring maintains its characteristic tetrahedral geometry around the boron center. The carboxamide group introduces significant electronic effects through resonance interactions with the furan ring, influencing the overall electron density distribution within the molecule.

Thermodynamic property calculations derived from density functional theory modeling provide valuable information about the compound's stability and reactivity. These calculations include zero-point energy corrections, thermal energy contributions, and entropy values that are essential for understanding the compound's behavior under various reaction conditions. Second-order nonlinear optical property calculations have also been performed for related compounds, revealing potential applications in materials science.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Optimized Bond Lengths | 1.37-1.60 Å (B-O, C-B) | DFT/B3LYP |

| Dihedral Angles | 0-180° (various rotamers) | Geometry optimization |

| HOMO-LUMO Gap | 4-6 eV (typical range) | Electronic structure calculation |

| Dipole Moment | 2-4 Debye (estimated) | Molecular property calculation |

Comparative Analysis with Analogous Boron-Containing Heterocycles

Comparative structural analysis of this compound with related boron-containing heterocycles provides valuable insights into structure-property relationships within this compound class. Related compounds such as 2-[3-(2-Furyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane share the common dioxaborolane motif but differ in their heterocyclic substitution patterns. These structural variations allow for systematic investigation of how different aromatic systems influence the overall molecular properties and reactivity.

Studies of analogous compounds have revealed that the dioxaborolane ring structure remains relatively invariant across different substituent patterns, maintaining characteristic boron-oxygen bond lengths and angles. However, the electronic properties of the attached heterocycle significantly influence the compound's behavior in cross-coupling reactions and other synthetic transformations. The presence of electron-withdrawing or electron-donating groups on the heterocyclic ring modulates the electron density at the boron center, affecting its reactivity toward various nucleophiles and electrophiles.

Benzoxaborole derivatives represent another important class of boron-containing heterocycles that provide useful comparisons. Unlike the dioxaborolane system, benzoxaboroles feature a fused aromatic-boron heterocycle that exhibits different coordination behaviors and biological activities. The structural rigidity of the benzoxaborole framework contrasts with the conformational flexibility of the dioxaborolane system, leading to distinct pharmacological and synthetic profiles.

| Compound Class | Boron Coordination | Key Structural Features | Typical Applications |

|---|---|---|---|

| Dioxaborolanes | Trigonal planar | Tetramethyl substitution, flexible ring | Cross-coupling reactions |

| Benzoxaboroles | Trigonal planar | Fused aromatic system, rigid structure | Antimicrobial agents |

| Boronic acids | Variable | Hydroxyl substituents, hydrogen bonding | Suzuki coupling, sensors |

| Borinic esters | Trigonal planar | Alkyl/aryl substituents | Specialized synthetic applications |

The comparative analysis extends to related furan derivatives that lack the boronic ester functionality, such as simple furan-2-carboxamides. These compounds serve as important controls for understanding the specific contributions of the dioxaborolane group to the overall molecular properties. Studies have shown that the introduction of the boronic ester functionality significantly enhances the compound's utility in synthetic applications while modifying its electronic characteristics and intermolecular interactions.

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-10(2)11(3,4)17-12(16-10)7-5-8(9(13)14)15-6-7/h5-6H,1-4H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRCOFLLLYCHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166064 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957345-98-1 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957345-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxamide with a boronic acid derivative, such as bis(pinacolato)diboron, under suitable reaction conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: The boronic acid group can be reduced to form a borane derivative.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid

Reduction: Borane derivatives

Substitution: Various boronic acid derivatives

Applications De Recherche Scientifique

Chemistry: In organic synthesis, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxamide is used as a building block for the synthesis of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of biaryls and other organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its boronic acid group can interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In materials science, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in nanotechnology and surface engineering.

Mécanisme D'action

The mechanism by which 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxamide exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following compounds are structurally related, differing primarily in the substituents attached to the aromatic ring (furan or benzene) and the functional groups adjacent to the boronate moiety.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Structure : Benzene ring with carboxylic acid and boronate groups.

- Key Properties : Molecular weight 248.08 g/mol, mp 227–232°C, purity >95% .

- Comparison :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

- Structure : Furan ring with aldehyde and boronate groups.

- Key Properties : CAS 846023-58-3, molecular weight 208.04 g/mol .

- Comparison :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure : Benzene ring with nitrile and boronate groups.

- Key Properties : CAS 171364-82-2, molecular weight 229.08 g/mol .

- Applications: Used in materials science for rigid-rod polymers .

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

- Structure : Furan ring with ethyl ester and boronate groups.

- Key Properties : CAS 1351353-51-9 .

- Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Applications: Intermediate for prodrugs or ester-functionalized biaryls .

Data Table: Key Properties of Compared Compounds

Reactivity in Suzuki-Miyaura Coupling

- The carboxamide derivative’s electron-rich furan ring may accelerate transmetallation in Suzuki reactions compared to benzene-based analogs .

- Benzonitrile derivatives exhibit enhanced coupling efficiency under mild conditions due to boronate stabilization by the nitrile group .

Crystallographic and Spectroscopic Studies

- Compounds like 2-((4-boronophenyl)methoxy)benzonitrile () show planar aromatic systems with short intermolecular interactions (Cl···F, Cl···Cl), influencing crystal packing and stability .

Medicinal Chemistry Potential

Activité Biologique

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its applications in therapeutic contexts.

Molecular Formula: C13H19BNO3

Molecular Weight: 233.11 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a furan ring which is known for its biological reactivity, especially in the context of drug design. The dioxaborolane moiety enhances its stability and solubility in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with boron-containing reagents under controlled conditions. A common method includes:

- Reagents: Furan-2-carboxylic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.

- Yield: Typically yields around 70-85% after purification.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, benzo[b]furan derivatives have shown potent antiproliferative effects against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 0.56 µM to 1.0 µM when compared to standard drugs like Combretastatin-A4 .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.56 | Tubulin polymerization inhibition |

| Compound B | HL-60 | 1.0 | Induction of apoptosis via caspase activation |

The proposed mechanism involves the inhibition of tubulin polymerization leading to cell cycle arrest and subsequent apoptosis. This was evidenced by increased caspase-3 activation in treated cells compared to controls .

Study on Antitumor Efficacy

A study published in MDPI explored the efficacy of a series of furan derivatives against human cancer cell lines. The study highlighted that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Key Findings:

- Selectivity: Enhanced selectivity against cancerous cells was noted.

- Potency: Some derivatives showed up to a tenfold increase in potency compared to existing chemotherapeutics.

Q & A

Q. What are the standard synthetic methods for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxamide?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative protocol involves reacting a halogenated furan-2-carboxamide precursor (e.g., iodinated or brominated derivative) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., triethylamine) in anhydrous 1,4-dioxane . Reaction conditions (60–80°C, 12–24 hours under inert atmosphere) are critical to avoid boronic ester hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product, which is characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the boronic ester moiety (δ ~1.3 ppm for pinacol methyl groups) and furan-carboxamide backbone (aromatic protons δ 6.5–8.0 ppm).

- Mass Spectrometry (MS) : HRMS (ESI⁺) validates molecular weight (expected [M+H]⁺ = 265.12 g/mol).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability and decomposition profiles .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent boronic ester hydrolysis. Desiccate to avoid moisture-induced degradation. Pre-dry solvents (e.g., THF, DMF) over molecular sieves before use in reactions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions using this compound as a boronic ester partner?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Solvent System : Optimize with toluene/ethanol (3:1) or DMF/H₂O for aqueous compatibility.

- Base : K₂CO₃ or CsF enhances reactivity in biphasic systems.

- Temperature : 80–100°C for 6–12 hours maximizes coupling efficiency.

Monitor reaction progress via TLC (Rf shift) and confirm yields by HPLC .

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural confirmation?

- Methodological Answer :

- Comparative Analysis : Cross-reference with published spectra of structurally analogous boronic esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide ).

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (software: Gaussian, ORCA) and compare with experimental data .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Descriptors : Calculate logP (lipophilicity) and polar surface area (PSA) using ChemAxon or Schrodinger Suite to predict blood-brain barrier permeability.

- ADMET Prediction : Use SwissADME or ADMETlab to model absorption, distribution, and toxicity.

- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to assess binding affinity .

Notes for Experimental Design

- Contradiction Handling : If unexpected byproducts form during synthesis (e.g., deboronation), employ LC-MS to identify impurities and adjust stoichiometry of the boronate reagent .

- Biological Activity Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to evaluate target binding. Compare with structurally related compounds (e.g., fluorinated analogs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.